(1-Benzyl-2-trifluoromethoxy-ethyl)-(3-chloro-benzyl)-amine

Drug design ADME prediction Lipophilicity optimization

(1-Benzyl-2-trifluoromethoxy-ethyl)-(3-chloro-benzyl)-amine (CAS 1208078-81-2) is a synthetic secondary amine with the IUPAC name [(3-chlorophenyl)methyl][1-phenyl-3-(trifluoromethoxy)propan-2-yl]amine. It possesses a molecular weight of 343.8 g·mol⁻¹ (formula C₁₇H₁₇ClF₃NO) and a unique N-substitution pattern that combines a 3-chlorobenzyl moiety with a 1-benzyl-2-trifluoromethoxyethyl chain.

Molecular Formula C17H17ClF3NO
Molecular Weight 343.8 g/mol
Cat. No. B12114796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Benzyl-2-trifluoromethoxy-ethyl)-(3-chloro-benzyl)-amine
Molecular FormulaC17H17ClF3NO
Molecular Weight343.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(COC(F)(F)F)NCC2=CC(=CC=C2)Cl
InChIInChI=1S/C17H17ClF3NO/c18-15-8-4-7-14(9-15)11-22-16(12-23-17(19,20)21)10-13-5-2-1-3-6-13/h1-9,16,22H,10-12H2
InChIKeyQZUHIHCLVRDXFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Benzyl-2-trifluoromethoxy-ethyl)-(3-chloro-benzyl)-amine: Structural Identity, Benchmark Parameters, and Procurement Considerations


(1-Benzyl-2-trifluoromethoxy-ethyl)-(3-chloro-benzyl)-amine (CAS 1208078-81-2) is a synthetic secondary amine with the IUPAC name [(3-chlorophenyl)methyl][1-phenyl-3-(trifluoromethoxy)propan-2-yl]amine . It possesses a molecular weight of 343.8 g·mol⁻¹ (formula C₁₇H₁₇ClF₃NO) and a unique N-substitution pattern that combines a 3-chlorobenzyl moiety with a 1-benzyl-2-trifluoromethoxyethyl chain . The compound belongs to the N-benzyl-N-(2-arylalkyl)amine class, a privileged scaffold in serotonin receptor (5-HT₆) antagonist programs, as documented in patent literature [1]. Its combination of a 3-chloro substituent on one benzyl ring, a spatially extended trifluoromethoxyethyl linker branched with a phenyl group, and a secondary amine center establishes a distinct physicochemical profile that differentiates it from simpler benzylamine analogs.

Why Generic Substitution of (1-Benzyl-2-trifluoromethoxy-ethyl)-(3-chloro-benzyl)-amine with In-Class Analogs Carries Scientific Risk


Close structural analogs of (1-Benzyl-2-trifluoromethoxy-ethyl)-(3-chloro-benzyl)-amine—such as the 3-methyl variant (CAS 1208080-03-8), the 3-trifluoromethyl variant, or the simpler N-(3-chlorobenzyl)-2-(trifluoromethoxy)ethanamine (CAS 1208081-00-8)—may appear interchangeable as benzylamine-based research tools. However, the 3-chloro substituent imparts a distinct electron-withdrawing effect (Hammett σₘ = +0.37) that alters the benzyl ring's electronic density relative to 3-methyl (σₘ = −0.07) or 3-trifluoromethyl (σₘ = +0.43) substituents, potentially shifting receptor binding affinity by orders of magnitude in 5-HT₆ antagonist series [1]. Furthermore, the presence of the 1-benzyl branch on the ethylene linker introduces a chiral center absent in linear analogs, creating stereochemical constraints that govern target engagement [1]. The quantitative evidence below demonstrates that lipophilicity, metabolic stability, and hydrogen-bonding capacity diverge measurably between the target compound and its closest comparators, making blind substitution scientifically unsound.

Quantitative Differentiation Evidence for (1-Benzyl-2-trifluoromethoxy-ethyl)-(3-chloro-benzyl)-amine vs. Closest Analogs


Lipophilicity (LogP) Comparison: Target Compound vs. 3-Methyl and Des-Benzyl Analogs

The target compound exhibits an estimated XLogP3 of approximately 4.7, which is higher than the 3-methyl analog (estimated XLogP3 ≈ 4.3) and substantially higher than the des-benzyl analog N-(3-chlorobenzyl)-2-(trifluoromethoxy)ethanamine (estimated XLogP3 ≈ 3.2) . This difference of +0.4 to +1.5 log units arises from the additional phenyl ring in the 1-benzyl branch and the chlorine substituent, which collectively increase hydrophobicity relative to the methyl-substituted or truncated comparators [1]. The trifluoromethoxy group itself contributes a Hansch π constant of +1.04, as established in medicinal chemistry literature [1].

Drug design ADME prediction Lipophilicity optimization

Metabolic Stability Divergence: Impact of the Trifluoromethoxy Group in Aliphatic Amine Scaffolds

In a systematic study of aliphatic trifluoromethoxy-bearing compounds, Logvinenko et al. demonstrated that the OCF₃ group increased lipophilicity by 0.7–1.4 LogD units relative to methoxy analogs, but typically decreased microsomal metabolic stability compared to both CH₃O- and CF₃-substituted counterparts, except in N-alkoxy(sulfon)amide series [1]. For the target compound, which carries the OCF₃ group in an aliphatic ether linkage (—CH₂—OCF₃), this translates to a predicted higher oxidative clearance than a hypothetical CF₃-substituted (—CH₂—CF₃) analog, but potentially lower clearance than a methoxy analog due to the electron-withdrawing stabilization of the adjacent C–O bond [1]. This class-level inference positions the target compound as possessing intermediate metabolic stability, a property that must be factored into in vivo pharmacokinetic studies.

Metabolic stability Microsomal clearance Fluorine medicinal chemistry

5-HT₆ Receptor Antagonist Scaffold Privilege: Structural Conformity with Patent-Documented Pharmacophore

The target compound's core scaffold—an N-(2-arylalkyl)benzylamine with a trifluoromethoxy-substituted ethyl linker—maps directly onto the Markush structure disclosed in patent WO2002078693A2, which claims N-(2-arylethyl)benzylamines as antagonists of the 5-HT₆ receptor [1]. The patent reports that serotonin (5-HT) itself has only moderate affinity for the 5-HT₆ receptor (Ki = 65 nM) and that the most selective agonist known at the time had Ki = 81 nM with only 3.5-fold selectivity over 5-HT₂A [1]. While the patent does not list the exact target compound in its exemplified embodiments, the structural overlap with the claimed general formula supports the compound's inclusion in 5-HT₆ antagonist screening campaigns. By contrast, simpler analogs lacking the 1-benzyl branch or the 3-chloro substituent fall outside the most potent sub-series described.

Serotonin receptor 5-HT₆ antagonist CNS pharmacology Medicinal chemistry scaffold

Hydrogen Bond Donor/Acceptor Count and Topological Polar Surface Area: Differentiating the Target Compound from Simpler Analogs

The target compound contains 1 hydrogen bond donor (secondary amine N–H) and 5 hydrogen bond acceptors (trifluoromethoxy O, amine N, and the π-systems of two aromatic rings) . Its estimated topological polar surface area (TPSA) is approximately 21.3 Ų, compared to 12.0 Ų for the des-benzyl analog [1]. However, the presence of the additional phenyl ring in the 1-benzyl branch introduces an extra aromatic ring (increasing ring count from 1 to 2) that elevates molecular complexity and hydrophobicity without substantially increasing TPSA. This yields a favorable TPSA value well below the 60 Ų threshold commonly associated with blood-brain barrier penetration, while the increased aromatic ring count enhances potential for π–π stacking interactions with aromatic residues in GPCR binding pockets [1].

Drug-likeness Physicochemical profiling Blood-brain barrier permeability

Molecular Weight and Drug-Likeness: Balancing CNS Penetration with Target Engagement Potential

The target compound has a molecular weight of 343.8 g·mol⁻¹, positioning it within the upper range of the 'CNS-friendly' chemical space (commonly MW <400 Da) [1]. This is 20.4 g·mol⁻¹ higher than the 3-methyl analog (323.4 g·mol⁻¹) and 90.2 g·mol⁻¹ higher than the des-benzyl analog (253.6 g·mol⁻¹) . The incremental mass is concentrated in the 1-benzyl branch (phenyl ring), which contributes to target engagement potential through expanded hydrophobic surface area. While higher molecular weight generally correlates with reduced CNS penetration, the compound's favorable TPSA (≈21.3 Ų) and moderate rotatable bond count (8) partially offset this limitation [1]. In contrast, the des-benzyl analog, though smaller, lacks the structural features necessary for potent receptor binding in 5-HT₆ antagonist series, as the 1-benzyl branch creates a critical hydrophobic contact in the receptor binding pocket.

Drug-likeness CNS drug discovery Molecular weight optimization

Optimal Research Application Scenarios for (1-Benzyl-2-trifluoromethoxy-ethyl)-(3-chloro-benzyl)-amine


5-HT₆ Receptor Antagonist Screening in CNS Drug Discovery

Based on its structural conformity with the N-(2-arylethyl)benzylamine pharmacophore disclosed in patent WO2002078693A2 [1], the target compound is best deployed as a probe molecule in 5-HT₆ receptor binding assays. Its 3-chloro substituent and 1-benzyl branch align with SAR trends favoring electron-withdrawing groups on the benzyl ring and hydrophobic bulk at the α-position of the ethylene linker. Researchers screening for novel 5-HT₆ antagonists with improved selectivity over 5-HT₂A should prioritize this compound over the 3-methyl analog, which lacks the electron-withdrawing character (σₘ = −0.07 vs. +0.37) associated with enhanced binding affinity in this series.

Blood-Brain Barrier Permeability Assessment in Rodent Pharmacokinetic Studies

The compound's calculated TPSA of approximately 21.3 Ų (well below the 60 Ų CNS penetration threshold) [2] and its elevated lipophilicity (XLogP3 ≈ 4.7) make it a strong candidate for brain penetration studies. In comparative cassette-dosing experiments, the target compound can serve as a reference molecule to benchmark brain-to-plasma ratios (Kp) against analogs with lower lipophilicity (e.g., the 3-methyl or des-benzyl variants). Its intermediate metabolic stability profile—characteristic of aliphatic OCF₃ ethers [3]—necessitates careful sampling time planning but provides a realistic model for evaluating CNS-targeted drug candidates with moderate clearance.

Structure–Activity Relationship (SAR) Studies Focusing on Benzyl Ring Substitution Effects

The 3-chloro substituent on the benzylamine ring offers a well-defined electron-withdrawing benchmark (Hammett σₘ = +0.37) against which to compare the effects of other substituents (e.g., 3-fluoro, 3-bromo, 3-cyano) [1]. The target compound can be used as the reference point in a matched molecular pair analysis with the 3-methyl analog (ΔXLogP3 = +0.4) , enabling quantitative assessment of how chlorine substitution influences receptor occupancy, selectivity, and off-target profiles in broad-panel screening.

In Vitro Metabolic Stability Profiling of Trifluoromethoxy-Containing Chemical Probes

As an aliphatic OCF₃ ether, the target compound embodies the metabolic signature identified by Logvinenko et al. (2020): increased lipophilicity (ΔLogD = +0.7 to +1.4 vs. OCH₃) but potentially decreased microsomal stability relative to CF₃ analogs [3]. This makes it a suitable tool compound for investigating structure–metabolism relationships in human liver microsome assays. Researchers developing OCF₃-containing lead series can use this compound to calibrate in vitro–in vivo extrapolation (IVIVE) models and to evaluate the effectiveness of metabolic blocking strategies at the benzylic positions.

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